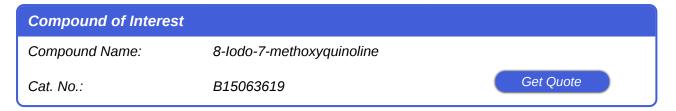




Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 8-lodo-7methoxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] The functionalization of the quinoline ring system through palladium-catalyzed cross-coupling reactions has emerged as a powerful and versatile strategy for the synthesis of novel derivatives with tailored pharmacological profiles. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 8-iodo-7-methoxyquinoline, a key intermediate for the generation of diverse compound libraries for drug discovery and development.

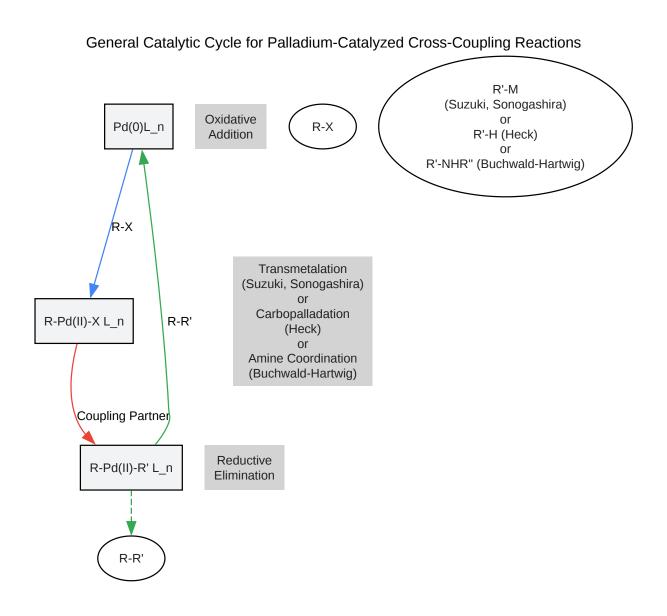
The 8-substituted-7-methoxyquinoline motif is of particular interest as modifications at the 8-position can significantly influence the biological activity of the resulting compounds. For instance, 8-aminoquinoline derivatives are known for their antimalarial properties.[5] Furthermore, the introduction of aryl, alkenyl, and alkynyl moieties at this position can lead to compounds with potential applications as anticancer and antimicrobial agents.[1][6][7][8][9][10]

These protocols are designed to serve as a practical guide for researchers in the synthesis and exploration of novel 8-substituted-7-methoxyquinoline derivatives.



Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. [4][9][11][12][13][14] The general catalytic cycle for these reactions is depicted below.



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Caption: General workflow of palladium-catalyzed cross-coupling reactions.



Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryl and vinyl-aryl compounds.

Experimental Protocol: Synthesis of 8-Aryl-7-methoxyquinoline

This protocol is a representative procedure for the Suzuki-Miyaura coupling of **8-iodo-7-methoxyquinoline** with an arylboronic acid.

Materials:

- 8-lodo-7-methoxyquinoline
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
- Triphenylphosphine (PPh₃) (4 mol%)
- Potassium carbonate (K₂CO₃) (2 equivalents)
- 1,4-Dioxane
- Water

Procedure:

- To a reaction vessel, add **8-iodo-7-methoxyquinoline** (1 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

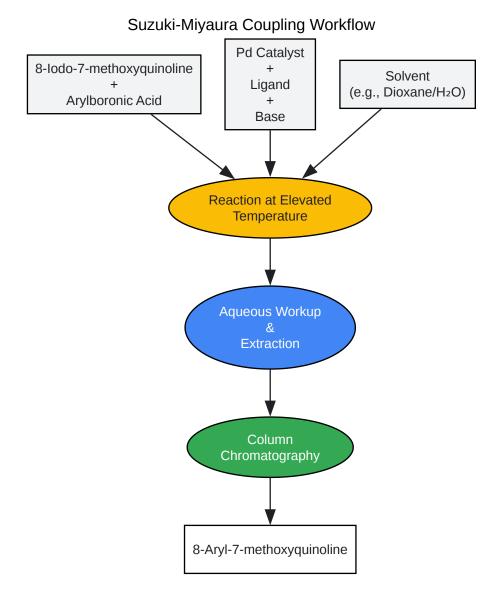


- Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Pd(OAc) ₂	PPh₃	K ₂ CO ₃	Dioxane/H₂ O	90	12-24	75-95
Pd(PPh3)4	-	Na ₂ CO ₃	Toluene/Et OH/H ₂ O	100	8-16	70-90
PdCl₂(dppf)	-	CS2CO3	DMF	80	6-12	80-98

Table 1: Representative conditions for the Suzuki-Miyaura coupling of **8-iodo-7-methoxyquinoline**.





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Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] It is a valuable tool for the synthesis of substituted alkenes.

Experimental Protocol: Synthesis of 8-Alkenyl-7-methoxyquinoline



This protocol provides a general procedure for the Heck reaction between **8-iodo-7-methoxyquinoline** and an alkene.

Materials:

- 8-lodo-7-methoxyquinoline
- Alkene (e.g., methyl acrylate) (1.5 equivalents)
- Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
- Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
- Triethylamine (Et₃N) (2 equivalents)
- N,N-Dimethylformamide (DMF)

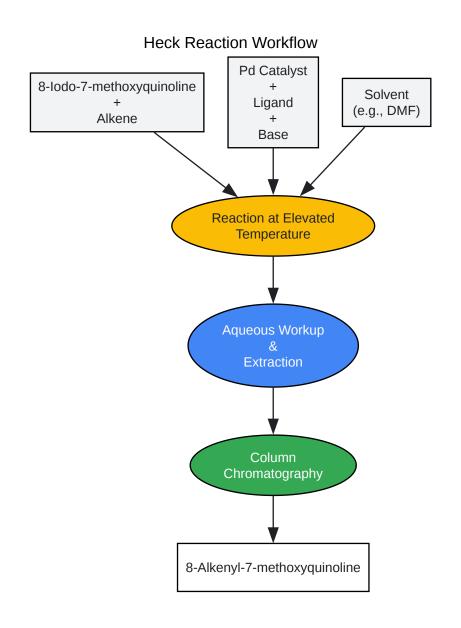
Procedure:

- In a reaction tube, combine **8-iodo-7-methoxyquinoline** (1 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).
- Seal the tube, then evacuate and backfill with an inert gas.
- Add degassed DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2 mmol).
- Heat the reaction mixture to 100 °C and stir for 16-24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to afford the desired 8-alkenyl-7methoxyquinoline.



Catalyst	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Pd(OAc) ₂	P(o-tol)₃	Et₃N	DMF	100	16-24	60-85
PdCl ₂ (PPh	-	K₂CO₃	Acetonitrile	80	12-20	55-80
Herrmann' s catalyst	-	NaOAc	DMA	120	8-16	65-90

Table 2: Representative conditions for the Heck reaction of **8-iodo-7-methoxyquinoline**.





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Caption: Workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Synthesis of 8-Alkynyl-7-methoxyquinoline

The following is a general protocol for the Sonogashira coupling of **8-iodo-7-methoxyquinoline** with a terminal alkyne.

Materials:

- 8-lodo-7-methoxyquinoline
- Terminal alkyne (1.5 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Triethylamine (Et₃N)
- Tetrahydrofuran (THF)

Procedure:

- To a Schlenk flask, add 8-iodo-7-methoxyquinoline (1 mmol),
 bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
- Evacuate and backfill the flask with an inert gas.

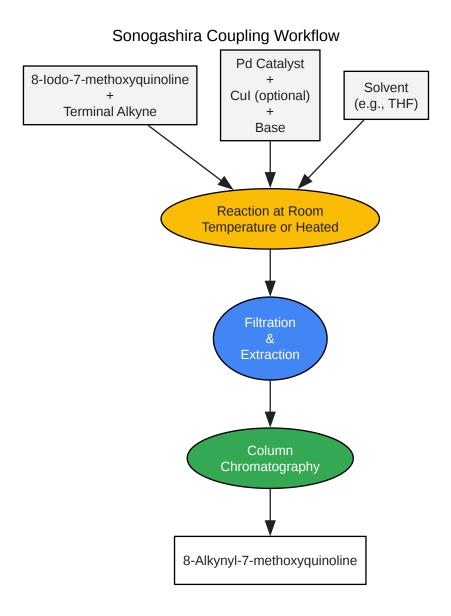


- Add degassed THF (10 mL) and triethylamine (3 mL).
- Add the terminal alkyne (1.5 mmol) dropwise to the mixture.
- Stir the reaction at room temperature for 6-12 hours.
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
- Concentrate the filtrate and purify the residue by flash column chromatography.

Catalyst	Co- catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
PdCl ₂ (PPh 3) ₂	Cul	Et₃N	THF	RT	6-12	70-95
Pd(PPh3)4	Cul	Piperidine	DMF	50	4-8	75-98
Pd(OAc) ₂ / XPhos	-	CS2CO3	Toluene	80	8-16	65-90 (Copper- free)

Table 3: Representative conditions for the Sonogashira coupling of **8-iodo-7-methoxyquinoline**.







Buchwald-Hartwig Amination Workflow Pd Catalyst 8-Iodo-7-methoxyquinoline Anhydrous Solvent Ligand (e.g., Toluene) Amine Base Reaction under Inert Atmosphere at Elevated **Temperature** Filtration Extraction Column Chromatography 8-Amino-7-methoxyquinoline Derivative

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